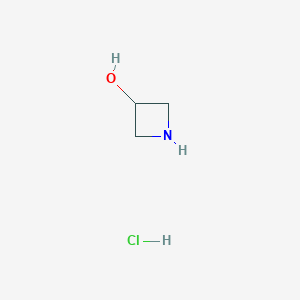

3-Hydroxyazetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUPQEUNHVVNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374721 | |

| Record name | 3-Hydroxyazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-18-6 | |

| Record name | 3-Hydroxyazetidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyazetidine Hydrochloride (CAS: 18621-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyazetidine hydrochloride, with the CAS registry number 18621-18-6, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its rigid four-membered azetidine (B1206935) ring, functionalized with a hydroxyl group, provides a unique structural scaffold that is increasingly incorporated into advanced therapeutic agents.[3] This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules, including novel antibiotics and polypeptides.[1][4][5] Its hydrochloride salt form enhances stability and solubility, particularly in aqueous media, which is advantageous for pharmaceutical applications.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[6][7][8] It is soluble in water, DMSO, and methanol (B129727).[4][7][9] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 18621-18-6 | [6] |

| Molecular Formula | C₃H₈ClNO | [6][9] |

| Molecular Weight | 109.55 g/mol | [6][10] |

| Appearance | White to yellow to orange crystalline powder | [2] |

| Melting Point | 85-92 °C | [2][9] |

| Solubility | Soluble in water, DMSO, methanol | [4][7][9] |

| Storage | Room temperature, keep in a dark and dry place, hygroscopic | [7][9] |

| InChI Key | UQUPQEUNHVVNKW-UHFFFAOYSA-N | [3] |

| SMILES | OC1CNC1.Cl | [3] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The ¹H NMR spectral data is summarized below.

| ¹H NMR Data | |

| Solvent | DMSO-d₆ |

| Frequency | 300 MHz |

| Chemical Shift (δ) ppm | Multiplicity |

| 9.07 | bb |

| 6.19 | bb |

| 4.49 | m |

| 3.99 | m |

| 3.71 | m |

| Reference | [6] |

Synthesis Methodologies and Experimental Protocols

Several synthetic routes for this compound have been developed, often starting from readily available precursors. These methods focus on optimizing yield, purity, and scalability for industrial applications.[1] Below are detailed protocols for some of the common synthetic pathways.

Method 1: Hydrogenation of 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride

This method involves the deprotection of a benzhydryl-protected azetidine precursor via hydrogenation.

Experimental Protocol:

-

A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) is prepared in absolute ethanol (B145695) (700 mL).[6]

-

To this solution, Pd(OH)₂/C is added as a catalyst.[6]

-

The mixture is hydrogenated in a Parr shaker at 4 atm at room temperature.[6]

-

After 12 hours, the catalyst is removed by filtration.[6]

-

The filtrate is evaporated to dryness to yield this compound.[6]

-

Yield: 4.20 g (94%)[6]

-

Caption: Workflow for the synthesis of this compound via hydrogenation.

Method 2: Synthesis from Benzylamine (B48309) and Epichlorohydrin (B41342)

This route offers an alternative to using the more expensive benzhydrylamine.[11]

Experimental Protocol:

-

Step 1: Ring Opening: Dissolve benzylamine in 15 times its mass of water and cool the solution to 0-5 °C. Slowly add 1.3 equivalents of epichlorohydrin, maintaining the temperature at 0-5 °C, and react for 12 hours. The intermediate product is obtained by filtration, washing with water and an organic solvent (e.g., a 1:20 mixture of ethyl acetate (B1210297) and petroleum ether), and air-drying.[11]

-

Step 2: Cyclization: The intermediate from step 1 is cyclized to form 1-benzyl-3-hydroxyazetidine.

-

Step 3: Deprotection: Dissolve 1-benzyl-3-hydroxyazetidine (1163 g) in methanol (5.8 kg). Add 1.8 L of 4mol/L aqueous HCl solution, followed by 35 g of 10% palladium on carbon. Hydrogenate for 8 hours until the starting material is completely consumed (as monitored by HPLC).[11]

-

Step 4: Isolation: Filter to remove the palladium on carbon, washing the filter cake with a small amount of methanol. Combine the filtrates and evaporate the methanol under reduced pressure to precipitate a large amount of white solid. Add 2 times the volume of ethyl acetate to the concentrate, stir for 5 minutes, and filter to obtain the final product.[11]

Caption: Multi-step synthesis of this compound from benzylamine.

Method 3: Synthesis from t-Butylamine and Epichlorohydrin

This method avoids hydrogenation by using a different protecting group strategy.[12]

Experimental Protocol:

-

Step 1: Cyclization: To a three-necked flask under nitrogen, add tert-butylamine (B42293) (108.8 g, 1.49 mol), isopropanol (B130326) (500.0 mL), and epichlorohydrin (115.0 g, 1.24 mol).[12]

-

Step 2: Acetyl Reaction: Under nitrogen, add acetic anhydride (B1165640) (108.0 mL) to a three-necked flask. Add the product from the cyclization step (21.7 g, 0.17 mol) followed by zinc chloride (12.0 g, 0.090 mol). The reaction is carried out for 3-10 hours at 125-140 °C. Acetic anhydride is removed under reduced pressure to yield crude N-acetyl-3-acetoxy azetidine, which is used directly in the next step.[12]

-

Step 3: Deacetylation: Add 96.0 mL of 25% HCl solution to the crude product from the previous step. Heat to 90 °C and stir for 4-10 hours.[12]

-

Step 4: Isolation: Remove the solvent under reduced pressure. Add methanol (14.0 mL) and ethyl acetate (12.0 mL) and heat to dissolve. Cool the solution to recrystallize and obtain the final product.[12]

-

Yield: 6.2 g (55%)[12]

-

Applications in Drug Development

This compound is a valuable building block for synthesizing complex pharmaceutical compounds.[1][3]

-

Fluoroquinolone Antibiotics: It is used in the synthesis of novel fluoroquinolone antibiotics.[1][4] The azetidine ring is a key structural feature that can influence the efficacy and pharmacokinetic profile of these drugs.[5]

-

Polypeptide Synthesis: It serves as an important intermediate in the synthesis of polypeptides.[1][4]

-

JAK Inhibitors: The compound is an intermediate in the synthesis of Brectinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[4]

-

Neurological and Metabolic Disorders: Its unique structure makes it a valuable component in the development of drugs targeting neurological and metabolic disorders.[2]

-

MEK Inhibitors: It has been utilized in the synthesis of allosteric MEK inhibitors like XL518 (GDC-0973).[13]

Safety and Handling

This compound is classified as harmful and corrosive.[9] Appropriate safety precautions must be taken during handling and storage.

| Safety Information | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents. |

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[14]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[14]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[14]

Conclusion

This compound is a fundamentally important building block for the pharmaceutical industry. Its versatile reactivity and the unique conformational constraints it imparts make it a valuable component in the design and synthesis of new drugs. The synthetic routes outlined in this guide offer various strategies for its preparation, allowing researchers to choose the most suitable method based on factors like cost, scale, and available equipment. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 18621-18-6: this compound [cymitquimica.com]

- 4. This compound | 18621-18-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound CAS 18621-18-6 98% Factory - Price - Hong Jin [hongjinchem.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 12. CN102976993A - Synthetic method of this compound - Google Patents [patents.google.com]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 3-Azetidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Azetidinol hydrochloride (CAS No: 18621-18-6), a key building block in medicinal chemistry and pharmaceutical development.[1][2][3][4] This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed data, experimental methodologies, and structural information.

Chemical Structure and Identity

3-Azetidinol hydrochloride is the hydrochloride salt of 3-hydroxyazetidine.[1][2][4] The presence of the strained four-membered azetidine (B1206935) ring and a hydroxyl group makes it a versatile intermediate for the synthesis of a variety of more complex molecules.[1]

Caption: Chemical structure of 3-Azetidinol hydrochloride.

Core Physical Properties

The physical characteristics of 3-Azetidinol hydrochloride are crucial for its handling, storage, and application in chemical syntheses. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO·HCl | [1][2] |

| Molecular Weight | 109.55 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow crystalline powder or solid. | [1][3] |

| Melting Point | 85-92 °C | [1][5] |

| Boiling Point | 170.7 °C at 760 mmHg (for the free base) | |

| Solubility | Soluble in water, DMSO, and methanol. | [3][4] |

| Hygroscopicity | Hygroscopic | [3] |

Experimental Protocols

The following sections detail the standard methodologies that are typically employed to determine the physical properties listed above. While specific experimental records for this compound are not publicly detailed, these protocols represent the standard accepted procedures in organic chemistry.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the 3-Azetidinol hydrochloride sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

Boiling Point Determination (for the free base)

Since 3-Azetidinol hydrochloride is a salt and will likely decompose at high temperatures, the boiling point is typically reported for the corresponding free base, 3-Azetidinol. The Thiele tube method is a common technique for determining the boiling point of a small amount of liquid.

Principle: A liquid is heated in a small tube, and the temperature at which its vapor pressure equals the atmospheric pressure is determined.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Place a small amount (0.5-1 mL) of 3-Azetidinol (the free base) into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with mineral oil, making sure the test tube is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of 3-Azetidinol hydrochloride to a vial containing a known volume of the solvent (e.g., water, methanol, DMSO). The excess solid should be clearly visible.

-

Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Quantify the concentration of 3-Azetidinol hydrochloride in the filtrate using a validated analytical method. A standard curve should be prepared to ensure accurate quantification.

Assessment of Appearance

The appearance of a chemical is a basic but important physical property that is checked for quality control.

Principle: The substance is visually inspected under controlled lighting conditions against a standard background.

Apparatus:

-

Clean, dry glass vial or watch glass

-

Spatula

-

Well-lit inspection area with black and white backgrounds

Procedure:

-

Place a small amount of 3-Azetidinol hydrochloride on a clean watch glass or in a clear vial.

-

Visually examine the sample against both a black and a white background.

-

Record the color (e.g., white, off-white, pale yellow).

-

Describe the physical form (e.g., crystalline powder, amorphous solid).

Hygroscopicity and Water Content Determination (Karl Fischer Titration)

Given that 3-Azetidinol hydrochloride is hygroscopic, determining its water content is crucial. Karl Fischer titration is the gold standard for this measurement.

Principle: This method is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The endpoint is detected potentiometrically.

Apparatus:

-

Karl Fischer titrator (volumetric or coulometric)

-

Titration cell

-

Analytical balance

-

Syringes for sample introduction

Procedure:

-

The titration cell is filled with a suitable Karl Fischer solvent and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

A precisely weighed amount of the 3-Azetidinol hydrochloride sample is introduced into the titration cell.

-

The sample is dissolved in the solvent, and the water present reacts with the reagent.

-

The titrator automatically adds the reagent until the endpoint is reached, which is indicated by a persistent voltage change.

-

The water content is calculated based on the amount of reagent consumed.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like 3-Azetidinol hydrochloride.

Caption: Workflow for physical property characterization.

References

A Comprehensive Technical Guide to the Molecular Weight of 3-Hydroxyazetidine Hydrochloride

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides an in-depth analysis of the molecular weight of 3-hydroxyazetidine hydrochloride, a key building block in medicinal chemistry.

Core Data Presentation

The molecular weight of this compound is a fundamental parameter for stoichiometric calculations, solution preparation, and analytical characterization. The table below summarizes the key molecular weight and formula information for the compound and its constituent parts.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₃H₇NO·HCl or C₃H₈ClNO | 109.55[1][2][3] |

| 3-Hydroxyazetidine (Parent Compound) | C₃H₇NO | 73.09 |

| Hydrochloric Acid | HCl | 36.46 |

Note: The molecular weight of 3-Hydroxyazetidine was calculated based on its chemical formula (C₃H₇NO) and the atomic weights of its constituent elements.

Logical Relationship of Molecular Weight Components

The molecular weight of this compound is the sum of the molecular weights of its parent compound, 3-hydroxyazetidine, and hydrochloric acid. This relationship is visualized in the following diagram.

Caption: Composition of this compound.

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally verified using several analytical techniques. Mass spectrometry is the most common and precise method.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials:

-

This compound sample

-

Methanol (B129727) (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Mass spectrometer with ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the ionization process.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and robust signal.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-200).

-

-

Data Analysis:

-

The expected ion to be observed is the protonated molecule of 3-hydroxyazetidine, [M+H]⁺, where M is the neutral 3-hydroxyazetidine molecule.

-

The theoretical m/z for the [M+H]⁺ ion of 3-hydroxyazetidine (C₃H₇NO) is approximately 74.06.

-

The observed m/z value from the mass spectrum should be compared to the theoretical value to confirm the identity and molecular weight of the parent compound. The hydrochloride salt itself will not be directly observed as a single entity in the gas phase under these conditions.

-

Experimental Workflow

The general workflow for the experimental determination of the molecular weight is illustrated below.

Caption: Workflow for Molecular Weight Determination by MS.

References

Elucidating the Structure of 3-Hydroxyazetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyazetidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strained four-membered ring and hydroxyl functionality make it a valuable synthon for introducing unique conformational constraints and hydrogen bonding interactions in novel therapeutic agents. A thorough understanding of its structure is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols used for its characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₈ClNO | [1][2] |

| Molecular Weight | 109.55 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 85-90 °C | [6] |

| Solubility | Soluble in water, DMSO, and methanol (B129727) | [7] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the azetidine (B1206935) ring and the hydroxyl and amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | broad singlet | 2H | NH ₂⁺ (exchangeable with D₂O) |

| ~6.2 | broad singlet | 1H | OH (exchangeable with D₂O) |

| ~4.5 | multiplet | 1H | CH -OH |

| ~4.0 | multiplet | 2H | CH ₂ adjacent to NH₂⁺ |

| ~3.7 | multiplet | 2H | CH ₂ adjacent to NH₂⁺ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The proton-decoupled ¹³C-NMR spectrum is expected to show two distinct signals for the carbon atoms of the azetidine ring.

| Chemical Shift (δ) ppm | Assignment |

| ~65-75 | C H-OH |

| ~50-60 | C H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3200-2800 | Strong, Broad | N-H stretch (ammonium salt) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (ammonium salt) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule (M+H)⁺ of the free base, 3-hydroxyazetidine.

| m/z | Interpretation |

| 74.05 | [M+H]⁺ of 3-hydroxyazetidine (C₃H₇NO) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied if necessary.

¹H-NMR Acquisition:

-

The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.

-

A standard single-pulse experiment is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The residual solvent peak is used for chemical shift referencing.

¹³C-NMR Acquisition:

-

The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz.

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

A larger number of scans are typically required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

IR Spectrum Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and acetonitrile.

Mass Spectrum Acquisition (ESI-MS):

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

The instrument is operated in positive ion mode to detect the protonated molecule.

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-200).

-

The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the unknown compound to its confirmed structure.

References

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. This compound | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 3-羟基氮杂环丁烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-depth Technical Guide on the Solubility of 3-Hydroxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Hydroxyazetidine hydrochloride (CAS No: 18621-18-6). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and presenting detailed, adaptable experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in the fields of drug development and chemical synthesis.

Qualitative Solubility Summary

| Solvent | Solubility | Source |

| Water | Soluble / Slightly Soluble | [1][2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [1][2][3][4][5] |

| Methanol (B129727) | Soluble / Slightly Soluble | [1][2][3][4][5] |

Note: While most sources state "soluble," one source specifies the solubility as "slightly" in all three solvents[1]. This suggests that while it dissolves, it may not be highly soluble. For drug development and formulation, precise quantitative determination is crucial.

Experimental Protocols for Solubility Determination

The following are detailed, generalized experimental protocols that can be adapted to quantitatively determine the solubility of this compound. These methods are based on established principles of solubility measurement.

2.1. Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, methanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a reliable shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a sub-micron filter (e.g., 0.22 µm syringe filter) to remove any remaining microparticles.

-

-

Analysis:

-

Accurately dilute the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of a suitable analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

-

Gravimetric analysis: Evaporate the solvent from a known volume of the filtered supernatant and weigh the remaining solid.

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

2.2. Potentiometric Titration Method

This method is particularly useful for ionizable compounds like amine hydrochlorides and can be faster than the shake-flask method.

Methodology:

-

Preparation of a Slurry:

-

Create a slurry by adding a known amount of this compound to a known volume of the solvent in a thermostated vessel.

-

-

Titration:

-

Measure the initial pH of the slurry.

-

Add small, precise aliquots of a standardized titrant (e.g., NaOH for the hydrochloride salt) to the slurry.

-

Record the pH after each addition, allowing the system to equilibrate.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The solubility can be determined from the pH-solubility profile by identifying the point at which the solid phase disappears.

-

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described protocols.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Caption: Workflow for the Potentiometric Titration Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound is not prevalent in public literature, its qualitative solubility in water, DMSO, and methanol is established. For any application requiring precise concentrations, especially in drug formulation and development, it is imperative that researchers and scientists perform their own quantitative solubility determinations. The experimental protocols provided in this guide offer robust and reliable methods for achieving this. The shake-flask method is recommended for determining equilibrium solubility, while potentiometric titration can be a valuable, more rapid alternative.

References

In-Depth Technical Guide to the Spectral Data of 3-Hydroxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxyazetidine hydrochloride (CAS No: 18621-18-6), a key building block in medicinal chemistry and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide key analytical benchmarks for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are summarized below.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.7 - 4.9 | m | -CH(OH)- |

| ~3.9 - 4.2 | m | -CH₂-N-CH₂- |

| ~9.5 - 10.5 | br s | NH₂⁺ |

| ~6.0 - 7.0 | br s | -OH |

Note: The ¹H NMR spectrum for this compound is available on ChemicalBook.[1] The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~65-70 | -CH(OH)- |

| ~50-55 | -CH₂-N-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The key absorption bands for this compound are detailed below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3550 | Strong, Broad | O-H stretch (alcohol) |

| 2400-3200 | Broad | N-H stretch (ammonium salt) |

| 2850-3000 | Medium | C-H stretch (alkane) |

| 1000-1250 | Strong | C-O stretch (alcohol) |

| 1400-1600 | Medium | N-H bend |

Note: An ATR-IR spectrum of this compound is available from Aldrich.[2] The assignments are based on typical IR absorption regions for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₃H₈ClNO |

| Molecular Weight | 109.55 g/mol |

| Monoisotopic Mass | 109.0294416 Da |

| Major Ion Peak (m/z) | 74.0600 [M-HCl+H]⁺ (for the free base) |

Note: The monoisotopic mass is computed by PubChem.[2] The major ion peak corresponds to the protonated free base, 3-Hydroxyazetidine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the compound is a hydrophilic salt.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is typically employed between scans.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width is necessary (typically 0-220 ppm).

-

A significantly larger number of scans is required due to the low natural abundance of ¹³C.

-

A longer relaxation delay may be needed, particularly for quaternary carbons, although none are present in this molecule.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS, such as methanol (B129727) or a mixture of water and acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone spectrometer or coupled with a liquid chromatography (LC) system (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

-

-

Data Processing: The instrument software processes the raw data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis.

References

Synthesis of 3-Hydroxyazetidine hydrochloride from epichlorohydrin

An In-depth Technical Guide to the Synthesis of 3-Hydroxyazetidine Hydrochloride from Epichlorohydrin (B41342)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceuticals, including fluoroquinolone antibiotics and polypeptides.[1][2][3] Its strained four-membered ring and hydroxyl functionality provide a unique conformational rigidity that is highly valued in drug design. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a core focus on methods starting from the readily available precursor, epichlorohydrin. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in the practical application of these synthetic strategies.

Overview of Synthetic Strategies

The synthesis of the azetidine (B1206935) ring is a notable challenge in organic chemistry. Routes commencing with epichlorohydrin are among the most common and industrially relevant. These methods typically involve a multi-step sequence initiated by the nucleophilic ring-opening of the epoxide in epichlorohydrin by an amine. This is followed by an intramolecular cyclization to form the N-substituted 3-hydroxyazetidine intermediate. The final stages involve the deprotection of the nitrogen atom and subsequent salt formation with hydrochloric acid to yield the stable, solid hydrochloride salt.[1]

The choice of the amine and the corresponding N-protecting group is a critical factor influencing the overall efficiency, cost, and scalability of the synthesis.[4] Key strategies discussed in this guide utilize benzylamine (B48309) and tert-butylamine (B42293) as the initial nucleophiles.

Primary Synthetic Route: The Benzylamine Method

This is a widely employed and well-documented route that uses benzylamine to introduce the nitrogen atom and temporarily protect it. The benzyl (B1604629) group can be effectively removed under standard hydrogenolysis conditions.[5][6]

Reaction Pathway

The synthesis proceeds in three main stages:

-

Ring-Opening: Benzylamine attacks epichlorohydrin to form N-Benzyl-3-chloro-2-hydroxypropylamine.

-

Cyclization: An intramolecular SN2 reaction, typically promoted by a base, closes the four-membered ring to yield N-benzyl-3-hydroxyazetidine.

-

Deprotection and Salt Formation: The N-benzyl group is removed via catalytic hydrogenation, and the resulting 3-hydroxyazetidine is treated with hydrochloric acid.

Caption: Reaction pathway for the synthesis of 3-Hydroxyazetidine HCl using the benzylamine method.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-chloro-2-hydroxypropylamine [6]

-

Dissolve benzylamine (1.58 mol) in water (1.5 L).

-

Cool the solution to 5 °C.

-

Add epichlorohydrin (1.50 mol) to the solution.

-

Stir the reaction mixture for 18 hours at 15 °C.

-

Add a mixture of n-Hexane and isopropanol (B130326) (1:15, 300 mL) and stir for an additional 2 hours at 15 °C.

-

Filter the resulting precipitate and dry it in vacuo to obtain the intermediate product as colorless crystals.

Step 2: Synthesis of 1-benzyl-3-hydroxyazetidine [5]

-

Dissolve the intermediate from Step 1 in acetonitrile.

-

Add sodium carbonate (1.5 equivalents).

-

Heat the system to reflux and react for 12 hours.

-

After cooling, filter the solids and wash the filter cake with acetonitrile.

-

Evaporate the filtrate under reduced pressure.

-

Add petroleum ether to the concentrate to precipitate the product.

-

Filter the white solid to obtain 1-benzyl-3-hydroxyazetidine.

Step 3: Synthesis of 3-hydroxy-azetidine hydrochloride [5]

-

Dissolve 1-benzyl-3-hydroxyazetidine (e.g., 1163 g) in methanol (B129727) (5.8 kg).

-

Add a 4mol/L HCl aqueous solution (1.8 L).

-

Add 10% Palladium on carbon (Pd/C) catalyst (35 g).

-

Conduct hydrogenation for 8 hours until the starting material is completely consumed (monitored by sampling).

-

Filter the reaction solution to remove the Pd/C catalyst, washing the filter cake with a small amount of methanol.

-

Combine the filtrates and evaporate the methanol under reduced pressure to precipitate a large amount of white solid.

-

Add ethyl acetate (B1210297), stir for 5 minutes, and filter to obtain the final white solid product.

Quantitative Data Summary

| Step | Product | Yield | Purity | Reference |

| 1 | N-Benzyl-3-chloro-2-hydroxypropylamine | 89% | Not specified | [6] |

| 2 | 1-benzyl-3-hydroxyazetidine | >86% | >95% | [5] |

| 3 | 3-hydroxy-azetidine hydrochloride | >90% | >98% | [5] |

Alternative Route: The tert-Butylamine Method

This patented method provides an alternative to the benzylamine route, using tert-butylamine as the nitrogen source.[4] The process involves a different intermediate and a distinct deprotection strategy.

General Workflow

The synthesis using tert-butylamine follows a sequence of cyclization, acetylation, and deacetylation/deprotection.

Caption: General experimental workflow for the tert-butylamine synthesis route.

Experimental Protocol

This protocol is adapted from patent literature.[4]

Step 1: Cyclization Reaction

-

To a 1.0 L three-necked reaction flask under nitrogen, add tert-butylamine (1.49 mol), isopropanol (500.0 mL), and epichlorohydrin (1.24 mol).

-

Stir and react for 24-48 hours at room temperature.

-

Add sodium bicarbonate (4.96 mol) and carry out a reflux reaction for 3-6 hours.

-

After completion, cool to room temperature, filter out solids, and concentrate the mother liquor to obtain crude N-tert-butyl-3-hydroxyazetidine.

Step 2: Acetyl Reaction

-

Take the crude product from Step 1 and add acetic anhydride (B1165640) as the solvent.

-

Add zinc bromide or zinc chloride as a catalyst.

-

Heat the reaction to 120-140 °C for 3-10 hours.

-

After the reaction, remove the solvent, add water, and perform an extraction with ethyl acetate.

Step 3: Deacetylation and Salt Formation

-

Add a 25% HCl solution to the crude product from the previous step.

-

Heat to 90-103 °C and stir for 4-10 hours.

-

Remove the solvent under reduced pressure.

-

Add methanol and ethyl acetate to the residue, heat to dissolve, then cool to recrystallize.

-

Filter and dry the white solid to obtain this compound.

Quantitative Data Summary

| Step | Reagents | Conditions | Final Yield | Reference |

| Overall | t-butylamine, epichlorohydrin, NaHCO3, Acetic anhydride, HCl | Multi-step, see protocol | 53-55% | [4] |

Recent Advances: Domino Synthesis in Batch and Flow

Recent research has focused on developing more efficient, rapid, and safer protocols. A "domino" synthesis combines the nucleophilic addition of an amine to epichlorohydrin and the subsequent intramolecular cyclization into a single, streamlined process.

This approach has been investigated in both batch and continuous-flow reactors. The use of a flow reactor was found to reduce the activation energy for the epichlorohydrin aminolysis due to superior control of mass and heat transfer. This technology simplifies the process by avoiding potentially hazardous operations like the dropwise addition of epichlorohydrin and can lead to higher yields in shorter reaction times compared to traditional batch methods.

Batch Protocol for Azetidinium Salt Formation

-

Prepare a stirred solution of the desired amine (1 equivalent, 28 mmol) in a suitable solvent (5 mL, e.g., water or ethanol).

-

Add epichlorohydrin (1 equivalent, 28 mmol) dropwise to the solution.

-

Stir at the desired temperature (e.g., 60-80 °C) for 1 hour.

-

Concentrate the crude mixture under a vacuum for analysis. No further purification is typically needed for the azetidinium salt.

Key Findings from Batch vs. Flow Comparison

| Parameter | Batch Reaction (in H₂O) | Flow Reaction | Observation |

| Temperature | 80 °C | 80 °C | Higher temperatures favor the reaction in both setups. |

| Reaction Time | 60 min | 60 min (residence time) | Flow process is generally faster and more efficient. |

| Yield | 71% | Higher than batch | Flow method proved to be highly efficient, giving higher yields. |

Conclusion

The synthesis of this compound from epichlorohydrin is a well-established process crucial for the pharmaceutical industry. The classical method utilizing benzylamine offers high yields and purity through a reliable multi-step process involving protection and subsequent deprotection.[5] Alternative routes, such as the one employing tert-butylamine, have also been developed, though they may involve different purification and reaction strategies.[4] Emerging technologies in continuous-flow chemistry present a promising future, offering faster reactions, improved safety profiles, and higher efficiencies, demonstrating the ongoing innovation in the synthesis of this important building block.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 18621-18-6 [chemicalbook.com]

- 3. CAS 18621-18-6: this compound [cymitquimica.com]

- 4. CN102976993A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

The Ascent of Azetidines: A Technical Guide to Their Discovery and Synthesis

An in-depth exploration of the history, synthetic evolution, and biomedical significance of azetidine (B1206935) compounds for researchers, scientists, and drug development professionals.

The four-membered nitrogen-containing heterocycle, azetidine, has journeyed from a chemical curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile pharmacophore have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of azetidine compounds, detailing key synthetic methodologies, quantitative data, and the evolution of their application in drug discovery.

A Historical Perspective: From First Synthesis to Natural Discovery

The story of azetidines begins in the late 19th century. The first synthesis of the parent azetidine ring was reported by the German chemist Siegmund Gabriel in 1888.[1] This pioneering work laid the foundation for the exploration of this class of compounds. However, for several decades, azetidines remained relatively underexplored due to synthetic challenges associated with the strained four-membered ring.

A pivotal moment in the history of azetidines came in 1955 with the discovery of a naturally occurring derivative, L-azetidine-2-carboxylic acid, by Fowden from the lily of the valley (Convallaria majalis).[1][2][3][4] This discovery not only demonstrated the natural existence of this ring system but also hinted at its potential biological significance, as it was found to be an analogue of the proteinogenic amino acid proline.[5]

dot digraph "Historical_Timeline_of_Azetidine_Discovery" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_1800s" { label="19th Century"; style="filled"; color="#F1F3F4"; "1888" [label="1888\nFirst Synthesis of Azetidine\n(S. Gabriel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1900s" { label="20th Century"; style="filled"; color="#F1F3F4"; "1955" [label="1955\nDiscovery of L-Azetidine-2-carboxylic Acid\n(L. Fowden)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1960s_onward" [label="1960s Onward\nDevelopment of New Synthetic Methods", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_2000s" { label="21st Century"; style="filled"; color="#F1F3F4"; "2000s_present" [label="2000s - Present\nAzetidines in Drug Discovery\n(e.g., Azelnidipine, Cobimetinib)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"1888" -> "1955" [label="~67 years"]; "1955" -> "1960s_onward"; "1960s_onward" -> "2000s_present"; } Caption: Key milestones in the discovery and development of azetidine compounds.

The Evolution of Synthetic Strategies

The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, presents both a challenge and an opportunity in its synthesis.[6] Over the years, a variety of synthetic methods have been developed to construct this valuable scaffold, ranging from classical cyclization reactions to modern strain-release strategies.

Intramolecular Cyclization of 1,3-Difunctionalized Propane (B168953) Derivatives

One of the most common and direct routes to azetidines involves the intramolecular cyclization of precursors containing a nitrogen nucleophile and a leaving group at the 1- and 3-positions of a propane backbone.

Experimental Protocol: Synthesis of 1,3-Disubstituted Azetidines from 2-Substituted-1,3-propanediols [7][8]

This protocol describes a one-pot synthesis of 1,3-disubstituted azetidines via the in situ generation of a bis-triflate from a 2-substituted-1,3-propanediol, followed by reaction with a primary amine.

-

Step 1: Materials and Reagents

-

2-substituted-1,3-propanediol (1.0 eq)

-

Triflic anhydride (B1165640) (2.2 eq)

-

Pyridine (B92270) (2.5 eq)

-

Primary amine (1.2 eq)

-

Dichloromethane (CH₂Cl₂) as solvent

-

-

Step 2: Reaction Procedure

-

Dissolve the 2-substituted-1,3-propanediol in CH₂Cl₂ and cool the solution to -78 °C.

-

Add pyridine to the solution.

-

Slowly add triflic anhydride to the reaction mixture and stir for 30 minutes at -78 °C.

-

Add the primary amine to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

dot digraph "Synthesis_from_Propanediol" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Propanediol" [label="2-Substituted-1,3-propanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bis_triflate" [label="In situ generated\nbis-triflate", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="Primary Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Azetidine" [label="1,3-Disubstituted Azetidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Propanediol" -> "Bis_triflate" [label="Tf₂O, Pyridine"]; "Bis_triflate" -> "Azetidine" [label="+ Primary Amine"]; "Amine" -> "Azetidine"; } Caption: General workflow for the synthesis of 1,3-disubstituted azetidines.

The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, offering a direct and atom-economical route to functionalized azetidines.[9][10][11][12] While powerful, this reaction has faced challenges due to competing photochemical pathways.[10][13] Recent advances using visible light photocatalysis have significantly expanded the scope and utility of this transformation.[13]

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [13]

This protocol outlines a general procedure for the synthesis of azetidines via a visible-light-induced aza Paternò-Büchi reaction using an iridium photocatalyst.

-

Step 1: Materials and Reagents

-

Oxime or imine precursor (1.0 eq)

-

Alkene (2.0-5.0 eq)

-

fac-[Ir(ppy)₃] or other suitable photocatalyst (1-5 mol%)

-

Degassed solvent (e.g., acetonitrile, dichloromethane)

-

-

Step 2: Reaction Procedure

-

In a reaction vessel, combine the imine precursor, alkene, and photocatalyst.

-

Add the degassed solvent.

-

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

A more recent and innovative approach to azetidine synthesis involves the strain-release functionalization of highly strained azabicyclo[1.1.0]butanes (ABBs).[6][14][15][16][17] This method allows for the modular and stereospecific construction of complex azetidines.

Experimental Protocol: Modular Synthesis of Azetidines via Strain-Release Homologation of Boronic Esters [14]

This protocol describes the generation of an azabicyclo[1.1.0]butyl lithium species, its trapping with a boronic ester, and subsequent rearrangement to form an azetidinyl boronic ester.

-

Step 1: Materials and Reagents

-

N-Boc-3-bromo-3-(trimethylsilyl)propylamine (precursor to ABB)

-

n-Butyllithium (n-BuLi)

-

Boronic ester (1.2 eq)

-

Acetic acid

-

Tetrahydrofuran (THF) as solvent

-

-

Step 2: Reaction Procedure

-

Generate the azabicyclo[1.1.0]butane in situ from its precursor using n-BuLi at low temperature.

-

Add the boronic ester to the solution containing the azabicyclo[1.1.0]butyl lithium to form a boronate complex.

-

Quench the reaction with acetic acid to induce a 1,2-migration and ring opening.

-

Work up the reaction and purify the resulting azetidinyl boronic ester by chromatography.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties, synthesis, and biological activity of azetidine compounds.

Table 1: Physicochemical Properties of Azetidine and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | logP (Octanol/Water) |

| Azetidine | C₃H₇N | 57.09 | 11.29[18] | -0.1 (Computed)[19] |

| Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | - | - |

| 2-(4-Ethylphenyl)azetidine | C₁₁H₁₅N | 161.24 | - | - |

Table 2: Representative Yields for Azetidine Synthesis Methods

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Intramolecular Cyclization | 2-Phenyl-1,3-propanediol, Benzylamine | 1-Benzyl-3-phenylazetidine | 85 | [8] |

| Aza Paternò-Büchi Reaction | O-Methyl benzaldoxime, Styrene | 2,3-Diphenyl-1-methoxyazetidine | 96 | [13] |

| Strain-Release Homologation | Azabicyclo[1.1.0]butane, Phenylboronic acid pinacol (B44631) ester | 2-Phenylazetidine-3-boronic acid pinacol ester | 90 | [14] |

| Copper-Catalyzed Radical Cyclization | Ynamide | Functionalized Azetidine | up to 95 | [20] |

Table 3: Spectroscopic Data for the Parent Azetidine Ring

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | C2/C4-H ₂: ~3.3, C3-H ₂: ~2.1, NH : variable | CDCl₃ | - |

| ¹³C | C 2/C 4: ~47, C 3: ~17 | Neat | [21] |

Note: Chemical shifts can vary significantly based on substitution.

Table 4: Biological Activity of Selected Azetidine-Containing Compounds

| Compound | Target | Activity | IC₅₀ (µM) | Reference |

| H172 | STAT3 | Inhibitor | 0.98 | [22] |

| H182 | STAT3 | Inhibitor | 0.66 | [22] |

| 5a | STAT3 | Inhibitor | 0.55 | [23][24] |

| 5o | STAT3 | Inhibitor | 0.38 | [23][24] |

| 8i | STAT3 | Inhibitor | 0.34 | [23][24] |

| Compound 12d | GAT-3 | Inhibitor | 15.3 | [25] |

| Compound 18b | GAT-1 | Inhibitor | 26.6 | [25] |

Azetidines in Drug Discovery: A Signaling Pathway Example

The unique structural features of azetidines have made them attractive scaffolds in drug discovery.[26][27][28] They can act as conformationally restricted mimics of other cyclic amines or introduce novel vectors for substituent placement. One area where azetidine-based compounds have shown significant promise is in the inhibition of the STAT3 signaling pathway, which is aberrantly activated in many cancers.[22][24]

dot digraph "STAT3_Signaling_Pathway_Inhibition" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_membrane" { label="Cell Membrane"; style="filled"; color="#F1F3F4"; "Receptor" [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "JAK" [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; style="filled"; color="#F1F3F4"; "STAT3_inactive" [label="STAT3", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "STAT3_active" [label="p-STAT3", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "STAT3_dimer" [label="p-STAT3 Dimer", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Azetidine_Inhibitor" [label="Azetidine-based\nSTAT3 Inhibitor\n(e.g., H172, 5o)", shape="diamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_nucleus" { label="Nucleus"; style="filled"; color="#F1F3F4"; "DNA" [label="DNA", shape="cylinder", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Transcription" [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#202124", fontcolor="#FFFFFF"]; }

"Receptor" -> "JAK" [label="Cytokine binding"]; "JAK" -> "STAT3_inactive" [label="Phosphorylation"]; "STAT3_inactive" -> "STAT3_active"; "STAT3_active" -> "STAT3_dimer" [label="Dimerization"]; "STAT3_dimer" -> "DNA" [label="Nuclear Translocation"]; "DNA" -> "Transcription"; "Azetidine_Inhibitor" -> "STAT3_dimer" [label="Inhibits DNA binding", arrowhead="tee"]; } Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Conclusion

The journey of azetidine chemistry, from its inception over a century ago to its current prominence in medicinal chemistry, is a testament to the continuous innovation in synthetic organic chemistry. The development of robust and versatile synthetic methodologies has unlocked the potential of this unique heterocyclic scaffold, enabling its incorporation into a wide array of biologically active molecules. As our understanding of the structure-activity relationships of azetidine-containing compounds deepens, and as synthetic methods become even more sophisticated, the role of azetidines in the development of next-generation therapeutics is set to expand even further. This guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.

References

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azetidine - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Azetidines - Enamine [enamine.net]

- 27. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Chemical Stability of 3-Hydroxyazetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyazetidine hydrochloride is a crucial building block in the synthesis of numerous pharmaceutical compounds, including novel antibiotics and polypeptides.[1][2] Its chemical stability is a critical parameter that influences its storage, handling, and application in multi-step syntheses, ultimately impacting the purity and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the known stability profile of this compound, outlines potential degradation pathways, and presents detailed experimental protocols for its comprehensive stability assessment in line with regulatory expectations.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline solid.[3][4] It is known to be hygroscopic and is soluble in water, DMSO, and methanol.[1][2] Due to its sensitivity to moisture, specific storage conditions are recommended to maintain its integrity.

| Property | Value | Source |

| Molecular Formula | C₃H₈ClNO | [5] |

| Molecular Weight | 109.55 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 85-90 °C | [2] |

| Solubility | Soluble in water, DMSO, methanol | [1] |

| Hygroscopicity | Hygroscopic | [1][2] |

| Recommended Storage | Store at room temperature in a dry, cool, well-ventilated place. Keep container tightly closed and store under an inert gas, away from moisture and oxidizing agents. | [1][6] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structure suggests several potential routes of degradation under stress conditions. The strained four-membered azetidine (B1206935) ring and the presence of a hydroxyl group are key features influencing its stability.[7]

-

Hydrolysis: The azetidine ring, particularly when protonated, may be susceptible to nucleophilic attack by water, leading to ring-opening products. This can be catalyzed by acidic or basic conditions.

-

Oxidation: The secondary amine and the hydroxyl group can be sites for oxidation, potentially leading to the formation of N-oxides, ring-opened products, or other oxidized species.

-

Thermal Degradation: At elevated temperatures, decomposition may occur through various mechanisms, including ring cleavage and elimination reactions.

Caption: Potential degradation routes for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following protocols are based on general principles outlined in ICH guidelines.

Caption: General workflow for forced degradation studies.

Acid and Base Hydrolysis

-

Preparation: Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.

-

Incubation: Incubate both solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24, 48 hours).

-

Neutralization: Before analysis, neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl.

-

Analysis: Analyze the samples using a suitable stability-indicating HPLC method.

Oxidative Degradation

-

Preparation: Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

-

Stress Condition: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 6, 24 hours).

-

Analysis: Analyze the samples directly by HPLC.

Thermal Degradation

-

Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a defined period.

-

Solution State: Store the stock solution (1 mg/mL in water) at an elevated temperature (e.g., 80°C) in a sealed vial.

-

Sampling: Collect samples at appropriate time intervals. For the solid-state study, dissolve the sample in the mobile phase before analysis.

-

Analysis: Analyze the samples by HPLC.

Photostability

-

Sample Preparation: Expose the solid compound and its solution (1 mg/mL in water) to light conditions as specified in ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: Keep control samples protected from light under the same temperature conditions.

-

Analysis: Analyze the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable.

Proposed HPLC Method Parameters (Hypothetical)

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to resolve all peaks |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV, e.g., 210 nm (as the compound lacks a strong chromophore) |

| Injection Volume | 10 µL |

Method Validation